The compound is synthesized from platinum salts and organic ligands, particularly neodecanoic acid and trans-R,R-1,2-diaminocyclohexane. It falls under the category of metal-based drugs, specifically platinum analogs, which are known for their role in treating various malignancies. Aroplatin's unique formulation allows it to be categorized as a liposomal drug delivery system, enhancing its bioavailability compared to traditional formulations.
Aroplatin is synthesized through a multi-step process that involves the reaction of platinum with neodecanoic acid and trans-R,R-1,2-diaminocyclohexane. The synthesis typically requires controlled conditions such as specific temperatures and pH levels to ensure the formation of the desired compound.
In industrial settings, Aroplatin is produced using liposomal technology, particularly through the thin-film hydration method. This involves dissolving lipid components along with the drug in an organic solvent, followed by evaporation of the solvent to form a thin lipid film. The film is then rehydrated in an aqueous solution to create liposomes encapsulating Aroplatin.
The molecular structure of Aroplatin features a platinum atom coordinated with organic ligands. Specifically, it has a platinum center surrounded by two neodecanoate groups and a bidentate diamine ligand (trans-R,R-1,2-diaminocyclohexane). This configuration allows for the formation of reactive complexes that can interact with biological macromolecules like DNA.
The chemical formula for Aroplatin is , indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and platinum. The molecular weight is approximately 444.67 g/mol.
Aroplatin undergoes several types of chemical reactions crucial for its therapeutic activity. These include:
Common reagents used in these reactions include neodecanoic acid and trans-R,R-1,2-diaminocyclohexane. The reactions occur under controlled conditions to maintain stability and efficacy.
The major products formed from these reactions are active platinum complexes that can bind to DNA, leading to cross-linking effects that inhibit DNA replication and cell division.
Aroplatin's mechanism of action primarily involves the formation of reactive platinum complexes that bind to DNA. This binding results in intra- and inter-strand cross-linkages within DNA molecules. Such cross-linking inhibits DNA synthesis and disrupts cellular replication processes.
The molecular targets for Aroplatin include not only DNA but also various cellular enzymes involved in DNA repair mechanisms. By interfering with these processes, Aroplatin promotes apoptosis (programmed cell death) in cancer cells .
Aroplatin is typically presented as a liposomal formulation which enhances its solubility and stability in aqueous environments. The liposomes can vary in size but are generally designed to be small enough to facilitate cellular uptake.
The chemical properties of Aroplatin include:
These properties are critical for its function as an anticancer agent .
Aroplatin is primarily used in cancer therapy due to its ability to target rapidly dividing cells. Its applications include:
Additionally, ongoing research aims to explore further applications of Aroplatin in combination therapies or novel drug delivery systems .
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3